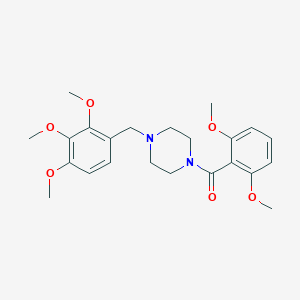![molecular formula C24H33N3 B247602 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine is not fully understood. However, it has been suggested that it acts as a modulator of various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with various receptors such as sigma-1, 5-HT1A, and D2 receptors.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects. Moreover, it has been reported to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine in lab experiments are its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments are its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its interactions with various receptors and enzymes in order to understand its mechanism of action. Moreover, it is important to investigate its potential toxicity and side effects in order to ensure its safety for human use.
合成法
The synthesis of 1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine involves the reaction of 1-(3-phenylpropyl)piperidin-4-ol with phenyl isothiocyanate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and is followed by purification using column chromatography. This method yields the desired compound in good yields and high purity.
科学的研究の応用
1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a neuroprotective agent. In pharmacology, it has been evaluated for its interactions with various receptors and enzymes.
特性
分子式 |
C24H33N3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
1-phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3/c1-3-8-22(9-4-1)10-7-15-25-16-13-24(14-17-25)27-20-18-26(19-21-27)23-11-5-2-6-12-23/h1-6,8-9,11-12,24H,7,10,13-21H2 |
InChIキー |
HOGUBVACCVUSMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)
![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)